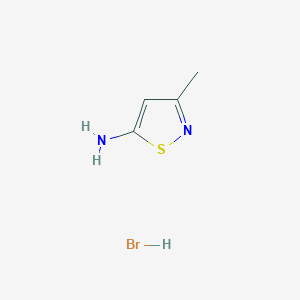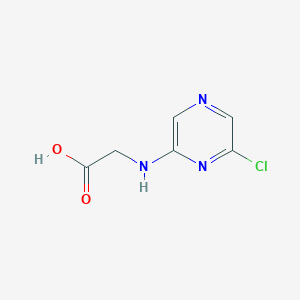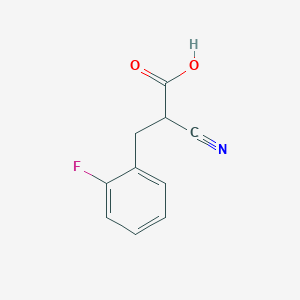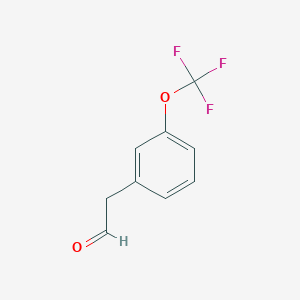
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde is 204.15 . The InChI code is 1S/C9H7F3O2/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2 .Physical And Chemical Properties Analysis
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde is a liquid . It should be stored at a temperature of -70°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Protection of Carboxylic Acids
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde is related to compounds used in chemical synthesis, such as 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, which serves as a novel reagent for the protection of carboxylic acids. This compound forms stable amides under basic conditions, which can be converted back to carboxylic acids, demonstrating its utility in synthetic chemistry (Arai, Tokuyama, Linsell, & Fukuyama, 1998).
Catalysis and Cyclization Reactions
In catalytic processes, similar compounds are involved in the synthesis of benzofurans. For example, the PtCl2-catalyzed cyclization reaction of o-alkynylphenyl acetals, which are structurally related to 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde, leads to the formation of 3-(alpha-alkoxyalkyl)benzofurans. This demonstrates the role of similar aldehydes in catalytic and cyclization reactions (Nakamura, Mizushima, & Yamamoto, 2005).
Organocatalytic Acetalization
Research on the acid-free, organocatalytic acetalization of aldehydes, including those similar to 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde, has shown the possibility of synthesizing acetals using neutral, double hydrogen bonding catalysts. This method is mild and practical, highlighting the potential applications of these aldehydes in acetalization processes (Kotke & Schreiner, 2006).
Photocatalysis and Environmental Applications
A study on the complete oxidation of acetaldehyde and toluene over a Pd/WO(3) photocatalyst under light irradiation suggests the potential of using related aldehydes in environmental applications, particularly in photocatalytic processes for air purification (Arai et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQGPRADDZTDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



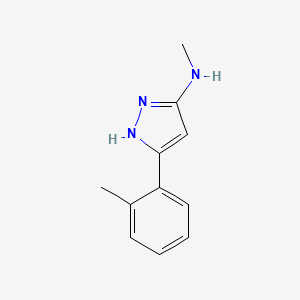
![2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B1423560.png)
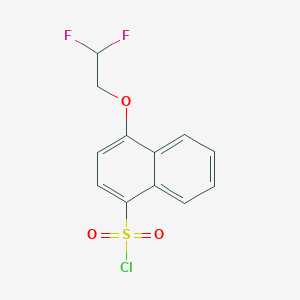
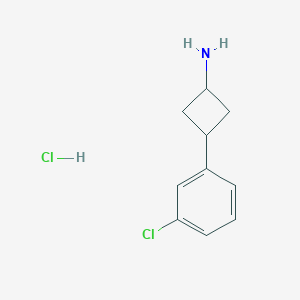
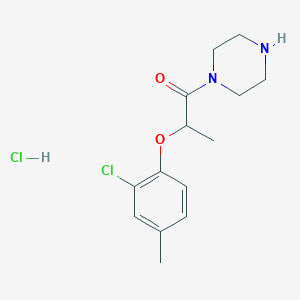
![3-Ethoxyspiro[3.5]nonan-1-one](/img/structure/B1423565.png)
![2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid](/img/structure/B1423567.png)
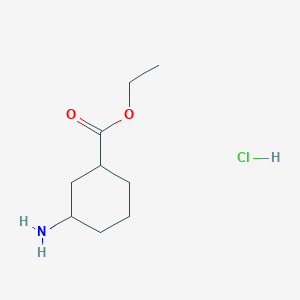
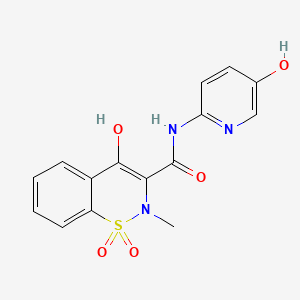
![N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423575.png)
![N'-[1-Amino-2-(4-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423577.png)
